4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione
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Overview
Description
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom This particular compound is characterized by the presence of a furan ring substituted with a methyl group and a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of acetylacetone to xylose, followed by cyclization to form the furan ring. This reaction is typically catalyzed by zirconium and carried out under microwave irradiation at 140°C for 24 minutes with sodium iodide as an additive . The reaction yields the desired compound in near-quantitative yield (98%).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the inclusion of additives such as sodium chloride can help tune the reaction selectivity and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives .
Scientific Research Applications
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its furan ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A furan derivative with a carboxyl group at the 2-position.
2-Methylfuran: A simple furan derivative with a methyl group at the 2-position.
5-Methylfurfural: A furan derivative with a formyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a furan ring and a pentane-1,3-dione moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methyl-1-(2-methylfuran-3-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(12)6-11(13)9-4-5-14-8(9)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
ZQRVBJFZCTUQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CC(=O)C(C)C |
Origin of Product |
United States |
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